molecular formula C17H13ClO4 B8807526 Ethyl 2-(4-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate CAS No. 1192977-48-2

Ethyl 2-(4-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate

Cat. No. B8807526
M. Wt: 316.7 g/mol
InChI Key: KRFARIMDRGVNBY-UHFFFAOYSA-N
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Patent
US08927593B2

Procedure details

Zinc chloride (28.3 g, 0.207 mol) was stirred in anhydrous ethanol (45 mL) then heated to 95° C. (reflux) under nitrogen atmosphere using oven dried glassware. Ethyl 4-chlorobenzoylacetate (44 g, 0.194 mol) was added as a single portion followed by dropwise addition of a solution of benzoquinone (22.6 g, 0.21 mol) in anhydrous MTBE (500 mL) over 2 hours. This was performed with a simultaneous distillation of MTBE from the reaction mixture such that the reaction volume remained approximately constant. A bath temperature of 145-155° C. and an internal temperature of 75-95° C. maintained throughout most of the addition. Halfway through the addition more anhydrous ethanol (45 mL) was added because the reaction mixture became thick and a loss of some of the original volume of ethanol through the distillation was suspected. After addition was complete, heating continued for 30 minutes. The reaction mixture was cooled to room temperature and partitioned between water (100 mL) and EtOAc (250 mL). The insoluble solids were removed by filtration of the biphasic solution and the organic layer was then separated, washed with more water, dried and evaporated under vacuum. The residual brown solid was slurried in warm dichloromethane and the mixture cooled to room temperature and cooled further by refrigeration overnight. The tan solid was filtered from the dark brown solution and washed with a small volume of DCM and dried under vacuum to give ethyl 2-(4-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate (27 g, 44%).
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
28.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:7])=[CH:4][CH:3]=1.[C:16]1(=O)[CH:21]=[CH:20][C:19](=[O:22])[CH:18]=[CH:17]1>C(O)C.CC(OC)(C)C.[Cl-].[Zn+2].[Cl-]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]2[O:7][C:16]3[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][C:17]=3[C:8]=2[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:14][CH:15]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)CC(=O)OCC)C=C1
Step Two
Name
Quantity
22.6 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Three
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
28.3 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(reflux) under nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
dried glassware
DISTILLATION
Type
DISTILLATION
Details
This was performed with a simultaneous distillation of MTBE from the reaction mixture such that the reaction volume
TEMPERATURE
Type
TEMPERATURE
Details
A bath temperature of 145-155° C. and an internal temperature of 75-95° C. maintained throughout
ADDITION
Type
ADDITION
Details
most of the addition
ADDITION
Type
ADDITION
Details
Halfway through the addition more anhydrous ethanol (45 mL)
ADDITION
Type
ADDITION
Details
was added because the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
a loss of some of the original volume of ethanol through the distillation
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between water (100 mL) and EtOAc (250 mL)
CUSTOM
Type
CUSTOM
Details
The insoluble solids were removed by filtration of the biphasic solution
CUSTOM
Type
CUSTOM
Details
the organic layer was then separated
WASH
Type
WASH
Details
washed with more water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled further by refrigeration overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The tan solid was filtered from the dark brown solution
WASH
Type
WASH
Details
washed with a small volume of DCM
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1OC2=C(C1C(=O)OCC)C=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.